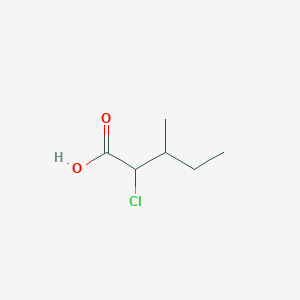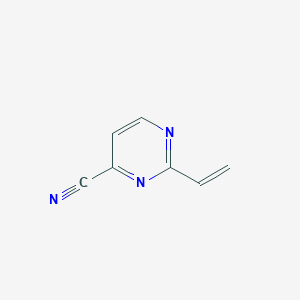
4-Pyrimidinecarbonitrile, 2-ethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinecarbonitrile, 2-ethenyl- is an organic compound with the molecular formula C7H5N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a nitrile group (-CN) attached to the fourth position of the pyrimidine ring and an ethenyl group (-CH=CH2) at the second position.
Vorbereitungsmethoden
The synthesis of 4-Pyrimidinecarbonitrile, 2-ethenyl- can be achieved through various methods. One efficient approach involves the condensation reaction of aromatic aldehydes, malononitrile, and guanidine nitrate using a TiO2–SiO2 nanocomposite catalyst under solvent-free conditions . This method is advantageous due to its eco-friendly nature, high yield, and the reusability of the catalyst.
Analyse Chemischer Reaktionen
4-Pyrimidinecarbonitrile, 2-ethenyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group into primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different substituted pyrimidine derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Pyrimidinecarbonitrile, 2-ethenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of 4-Pyrimidinecarbonitrile, 2-ethenyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
4-Pyrimidinecarbonitrile, 2-ethenyl- can be compared with other similar compounds such as:
2-Pyrimidinecarbonitrile: This compound has a nitrile group at the second position instead of the fourth.
4-Pyridinecarbonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
The uniqueness of 4-Pyrimidinecarbonitrile, 2-ethenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C7H5N3 |
|---|---|
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
2-ethenylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C7H5N3/c1-2-7-9-4-3-6(5-8)10-7/h2-4H,1H2 |
InChI-Schlüssel |
KRZWLANEGJCLQN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=NC=CC(=N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


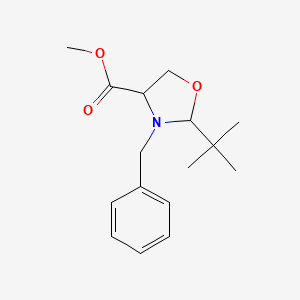
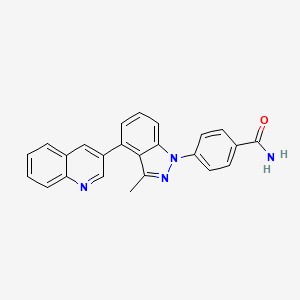
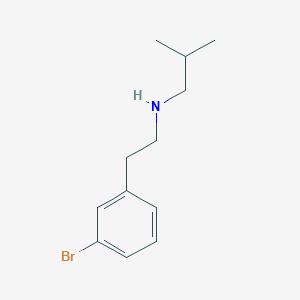
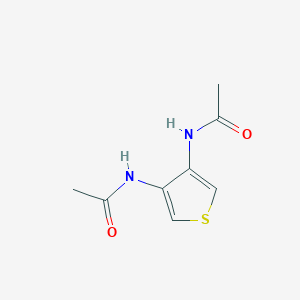
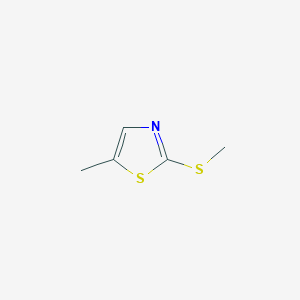

![Dimethyl [(4-chlorophenyl)methyl]propanedioate](/img/structure/B13893658.png)
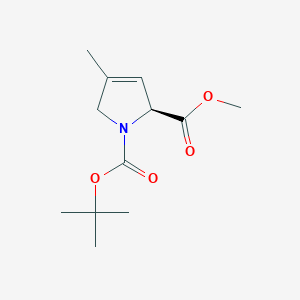
![2-[1-(2-Methylpropyl)piperidin-2-yl]propan-2-amine](/img/structure/B13893662.png)
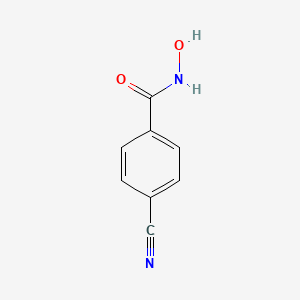
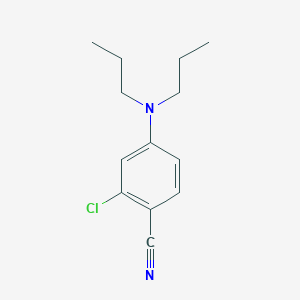
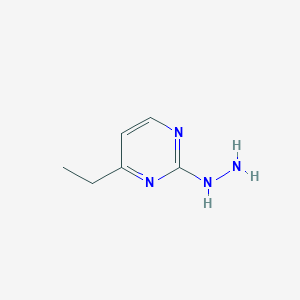
![3-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B13893682.png)
